molecular formula C11H10N2O B8670031 5-methoxy-1-methyl-1H-indole-3-carbonitrile

5-methoxy-1-methyl-1H-indole-3-carbonitrile

Cat. No. B8670031
M. Wt: 186.21 g/mol
InChI Key: OIPMMVPDCMQPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-1-methyl-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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properties

Product Name

5-methoxy-1-methyl-1H-indole-3-carbonitrile

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methoxy-1-methylindole-3-carbonitrile

InChI

InChI=1S/C11H10N2O/c1-13-7-8(6-12)10-5-9(14-2)3-4-11(10)13/h3-5,7H,1-2H3

InChI Key

OIPMMVPDCMQPEK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C#N

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

5-Methoxy-1-methyl-1H-indole-3-carbaldehyde [76 g, Reference Example 2(a)] and hydroxylamine hydrochloride (55.9 g) were stirred together in dimethylformamide (900 mL) under reflux for 1 hour. The mixture was allowed to cool, then poured into water and then extracted with ethyl acetate. The combined extracts were washed with water then evaporated to give the title compound (53 g) as a pale brown solid, m.p. 100–104° C. 1H NMR [(CD3)2SO]: δ 8.17 (1H, s); 7.54 (1H, d, J=9.0 Hz); 7.09 (1H, d, J=2.4 Hz); 6.97 (1H, dd, J=9.0 and 2.4 Hz); 3.82 and 3.84 (6H, s).
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Synthesis routes and methods III

Procedure details

A solution of 5-methoxy-1H-indole-3-carbonitrile (550 mg) in dry tetrahydrofuran (50 ml) was treated with NaH (152 mg of a 55% dispersion in oil). The solution was stirred under a dry nitrogen atmosphere until the evolution of hydrogen ceased. Methyl iodide (0.45 mg) was then added and the reaction allowed to stir at room temperature for one hour. The solvent was then removed under reduced pressure and the residue taken up in dichloromethane (50 ml), washed with water (2×25 ml), dried (MgSO4), filtered, and evaporated to dryness under reduced pressure. The residue was recrystallised from absolute ethanol to afford the title compound as white prisms (480 mg); m.p. 105°-108° C.; δH (360 MHz, CDCl3) 3.84 (3H, s, OCH3), 3.87 (3H, s, NCH3), 6.98 (1H, dd, J=7.5, 1.0 Hz, H-6), 7.12 (1H, d, J=1.0 Hz, H-4), 7.31 (1H, d, J=7.5 Hz, H-7), 7.61 (1H, s, H-2); m/z 186 (M+ 100), 171 (90), 143 (80), 116 (20), 101 (15), 89 (15).
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550 mg
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